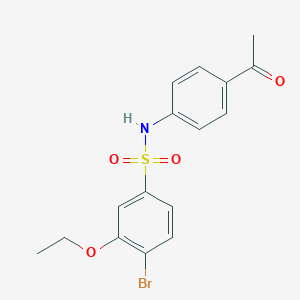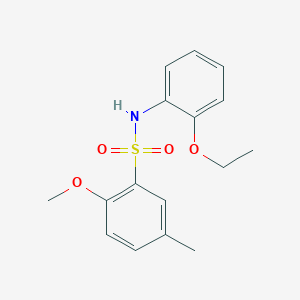
N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as EPM-706, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. However, several studies have suggested that it may target multiple signaling pathways involved in cancer development and progression. For example, N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cell survival and proliferation. It has also been reported to inhibit the expression of several oncogenes, such as c-Myc and cyclin D1.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been reported to have anti-inflammatory properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is that it exhibits potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is that it has relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. One area of interest is to investigate its potential as a combination therapy with other anticancer agents. Another area of interest is to study its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several research articles and has been shown to produce high yields of N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Several studies have also reported that N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
Fórmula molecular |
C16H19NO4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-14-8-6-5-7-13(14)17-22(18,19)16-11-12(2)9-10-15(16)20-3/h5-11,17H,4H2,1-3H3 |
Clave InChI |
HPPHPRGBPCYCJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






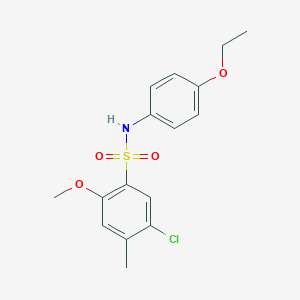


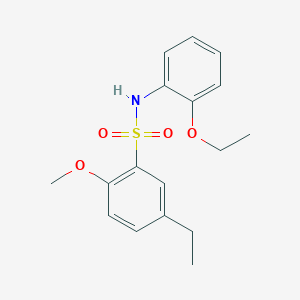
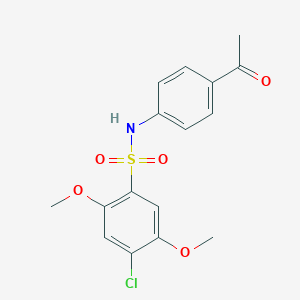

![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
